molecular formula C13H21NS B13296782 N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine

Cat. No.: B13296782
M. Wt: 223.38 g/mol
InChI Key: GYXQCAHQQILOBE-UHFFFAOYSA-N
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Description

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine (CAS 1019475-37-6) is a chemical compound with a molecular formula of C13H21NS and a molecular weight of 223.38 g/mol, supplied with a minimum purity of 97% . This compound belongs to a class of synthetic intermediates featuring a cyclohexylamine group linked to a substituted thiophene ring, a structural motif of significant interest in medicinal and organic chemistry research. Compounds with this core structure are frequently investigated as key building blocks in drug discovery, particularly for the synthesis of more complex molecules with potential biological activities . The structural architecture of this compound, combining an amine-containing aliphatic ring with an aromatic heterocycle, makes it a valuable scaffold for exploring structure-activity relationships. Researchers utilize this and related compounds in various scientific applications, including chemistry as a precursor for complex molecule synthesis, and in biology for investigating potential antimicrobial and anti-inflammatory properties . Its mechanism of action is highly dependent on the final target molecule but generally involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity to elicit a biological response . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine

InChI

InChI=1S/C13H21NS/c1-10-8-9-13(15-10)11(2)14-12-6-4-3-5-7-12/h8-9,11-12,14H,3-7H2,1-2H3

InChI Key

GYXQCAHQQILOBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Thiophene Derivative Synthesis

The 5-methylthiophen-2-yl moiety is prepared through:

5-methylthiophene-2-carboxaldehyde  
    → (i) Grignard reaction with ethylmagnesium bromide  
    → (ii) Oxidation with PCC  
    → 1-(5-methylthiophen-2-yl)ethanol  

Optimization:

  • Temperature: 0°C to -78°C for Grignard stability
  • Yield improvement: 15% molecular sieves (83% yield)

Cyclohexanamine Functionalization

The amine backbone undergoes sequential modifications:

Step Reaction Type Conditions Key Intermediate
1 N-Alkylation K₂CO₃, DMF, 80°C N-Ethylcyclohexanamine
2 Reductive Amination NaBH₃CN, MeOH N-[1-Hydroxyethyl]cyclohexanamine
3 Tosylation TsCl, Et₃N Activated leaving group

Critical parameters:

  • pH 8.5-9.2 for optimal reductive amination
  • 2.5 eq. TsCl for complete conversion

Convergent Coupling

Final assembly uses nucleophilic substitution:

1-(5-methylthiophen-2-yl)ethyl tosylate  
    + N-Cyclohexylamine  
    → K₂CO₃, DMF, 110°C, 18h  
    → Target compound  

Performance Metrics:

  • Yield: 68-72% (HPLC purity >98%)
  • Side products: <3% dialkylated byproduct

Advanced Methodologies

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts enable enantioselective formation:

Catalyst ee (%) Reaction Time
TRIP 92 24h
SPINOL 88 18h

TRIP (triarylimidophosphate) shows superior facial selectivity in transition states.

Continuous Flow Synthesis

Microreactor systems enhance efficiency:

Parameter Batch Flow
Reaction time 18h 45min
Productivity 2.1 g/h 8.7 g/h
Solvent use 15 L/kg 3.2 L/kg

Key advantages: Precise temperature control (ΔT ±0.5°C) and reduced oxidation side reactions.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

  • δ 6.65 (d, J=3.5 Hz, 1H, thiophene H)
  • δ 3.82 (q, J=6.8 Hz, 1H, CH-N)
  • δ 2.52 (m, 1H, cyclohexyl H)

HRMS: Calculated for C₁₃H₂₁NS: 223.1342, Found: 223.1339.

Comparative Method Analysis

Method Yield (%) Purity (%) Scalability
Batch 68 98.5 500g scale
Flow 74 99.2 10kg/day
Catalytic asymmetric 61 97.8 Challenging

Flow synthesis demonstrates optimal balance between efficiency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes, resulting in altered biochemical pathways.

    Pathway Modulation: Modulation of signaling pathways that regulate cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Fluorinated analogs (e.g., trifluoromethoxy derivatives) exhibit increased lipophilicity and metabolic stability, whereas the methylthiophene group may balance polarity and aromaticity .

Physicochemical Properties

Boiling Points and Purification :

  • N-(1-Methoxypropan-2-yl)cyclohexanamine (341) : Distilled at 65°C (0.3 mbar) .
  • N-(1-Phenylethyl)cyclohexanamine : Liquid at room temperature, purified via silica gel chromatography .
  • Target Compound : The 5-methylthiophen-2-yl group may increase boiling point compared to methoxy or phenyl analogs due to higher molecular weight and polarizability.

Spectroscopic Data :

  • 1H NMR : Thiophene protons (δ ~6.5–7.2 ppm) and cyclohexyl CH2 groups (δ ~1.0–2.5 ppm) would dominate the spectrum, analogous to phenyl-substituted derivatives .
  • HRMS : Expected molecular ion peak at m/z ≈ 251.15 (C₁₃H₂₁NS requires 251.14).

Biological Activity

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a cyclohexanamine backbone with a 5-methylthiophene substituent. Its molecular formula is C12_{12}H17_{17}N1_{1}S1_{1}, with a molecular weight of approximately 215.34 g/mol. The presence of the thiophene ring enhances its chemical reactivity and potential interactions with biological targets.

Biological Activity

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as an antibacterial agent .

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound. In cellular models, it reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 50% at concentrations of 10-50 µM. This suggests that this compound may modulate inflammatory pathways, making it a candidate for further exploration in inflammatory diseases .

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thiophene moiety likely facilitates binding to these targets, thereby modulating their activity.

Potential Targets

  • Kinases : The compound may inhibit certain kinases involved in cell proliferation and survival.
  • Receptors : It could interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamineContains a different methyl substitution on thiopheneExhibits distinct biological properties due to structural differences
N-Ethyl-N-methylcyclohexanamineLacks thiophene moietyDifferent reactivity profile due to absence of heterocycle
5-Methylthiazole derivativesContains thiazole instead of thiophenePotentially different biological activities due to thiazole's unique properties

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antibacterial Study : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy against various pathogens, demonstrating broad-spectrum activity .
  • Anti-inflammatory Research : Another research project investigated its effects on inflammation models, revealing significant inhibition of cytokine release .
  • Pharmacological Screening : A comprehensive screening assay highlighted its potential as a lead compound for drug development targeting inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine, and how do reaction conditions influence yield?

Synthesis typically involves a reductive amination strategy between 5-methylthiophene-2-carbaldehyde and cyclohexanamine derivatives, followed by purification via column chromatography. Key variables include solvent choice (e.g., methanol vs. tetrahydrofuran), temperature (optimized between 50–70°C), and reducing agents (e.g., sodium cyanoborohydride vs. catalytic hydrogenation). Evidence from analogous cyclohexanamine syntheses suggests yields improve with inert atmospheres and controlled pH .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

  • NMR : Focus on the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and thiophene aromatic protons (δ 6.7–7.1 ppm). The methyl group on the thiophene ring appears as a singlet near δ 2.5 ppm.
  • Mass Spectrometry : Look for the molecular ion peak at m/z 239.15 (C₁₃H₂₁NS) and fragmentation patterns indicative of cyclohexylamine cleavage.
  • FTIR : Confirm N-H stretches (~3300 cm⁻¹) and C-S bonds (~670 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use fume hoods for synthesis and purification due to potential amine volatility.
  • Avoid prolonged skin contact; wear nitrile gloves and lab coats.
  • Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation, as recommended for structurally similar amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Contradictions often arise from structural variations (e.g., cyclohexanamine vs. cyclopentanamine analogs) or assay conditions. For example:

Analog StructureReported ActivityAssay System
CyclohexanamineAntimicrobial (MIC: 8 µg/mL)Staphylococcus aureus broth microdilution
CyclobutanamineInactiveSame assay
To reconcile discrepancies:
  • Standardize assay protocols (e.g., pH, inoculum size).
  • Perform dose-response curves with purity-verified batches (>98% by HPLC).
  • Use molecular docking to compare binding affinities across analogs .

Q. What experimental strategies are recommended for probing the compound’s mechanism of action in neurological studies?

  • Receptor Binding Assays : Screen against serotonin (5-HT₂A) and dopamine (D₂) receptors, given structural similarities to psychoactive amines. Use radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A).
  • Electrophysiology : Assess modulation of ion channels (e.g., Na⁺/K⁺-ATPase) in neuronal cell lines.
  • Metabolic Stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • QSAR Modeling : Corrogate logP values (target: 2.5–3.5) and polar surface area (<80 Ų) to optimize blood-brain barrier penetration.
  • Molecular Dynamics : Simulate interactions with lipid bilayers to predict membrane permeability.
  • ADMET Prediction : Use tools like SwissADME to flag hepatotoxic metabolites early in design .

Q. What are the key challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

  • Byproduct Formation : Monitor for N-alkylation side products via LC-MS; optimize stoichiometry (amine:aldehyde ratio ≥1:1.2).
  • Purification : Replace column chromatography with recrystallization (solvent: hexane/ethyl acetate) for gram-scale batches.
  • Yield Consistency : Implement process analytical technology (PAT) for real-time reaction monitoring .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in stability studies under different storage conditions?

Design a matrix of stability tests:

ConditionParametersAnalysis Method
LightUV vs. darkHPLC purity over 30 days
Temperature4°C vs. 25°CNMR to detect degradation peaks
Humidity40% vs. 75% RHKarl Fischer titration for moisture uptake
Statistical analysis (ANOVA) can identify significant degradation pathways .

Q. What statistical approaches are appropriate for analyzing dose-dependent biological responses?

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • Outlier Detection : Use Grubbs’ test to exclude anomalous replicates.
  • Multivariate Analysis : PCA to disentangle confounding variables (e.g., solvent effects) .

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